Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

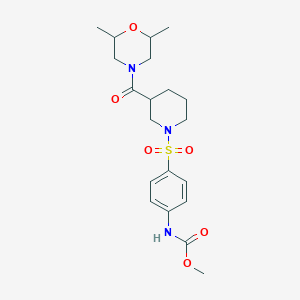

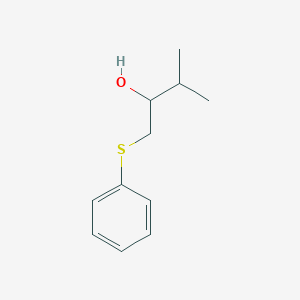

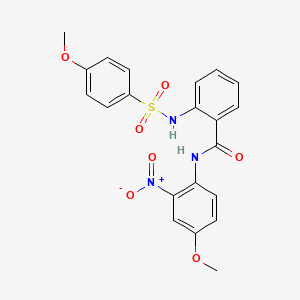

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate is a compound with the formula C13H15NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c1-2-18-13 (16)11-10 (8-14 (17)12 (11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3 . This indicates the presence of a pyrrolidine ring, a phenyl group, and an ethyl ester group in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.27 . Other physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique

Antibacterial Agents Synthesis

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate and its analogues have been explored for their potential as antibacterial agents. For instance, pyridonecarboxylic acids, which share a similar structural motif, have been synthesized and tested for antibacterial activity, revealing some compounds with higher activity than existing treatments, indicating the potential utility of similar compounds in antibacterial research (Egawa et al., 1984).

Enzymatic Catalysis in Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been oligomerized using enzymatic catalysis. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized in an aqueous medium with horseradish peroxidase as a catalyst, showcasing the versatility of similar compounds in creating polymers (Pang et al., 2003).

Oxidative Polymerization

The potential for oxidative polymerization has been demonstrated with compounds bearing structural similarities, such as the preparation and basic oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, leading to various oxidation products. This highlights the potential for this compound derivatives in oxidative polymerization processes (Campaigne & Shutske, 1974).

Antihistamine Drug Impurity Standards

The dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate, a structural relative, is crucial in the production of the antihistamine drug Quifenadine. This process results in carbenium ion rearrangements producing unique systems that serve as impurity standards for drug manufacturing. This suggests the relevance of studying similar compounds for their potential in drug synthesis and quality control (Puriņš et al., 2020).

Synthesis of Highly Functionalized Compounds

This compound derivatives have been synthesized for their potential use in creating highly functionalized compounds for organic synthesis and medicinal chemistry. An efficient cascade synthesis approach has been developed, highlighting the compound's utility in synthesizing isoxazolidine derivatives, which are important in both fields (Li et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-13(16)11-10(8-14(17)12(11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYXCQUAAGEZRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CN(C1=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethyl-9-(3-methylbenzyl)-2,3,9,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B2656772.png)

![2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2656776.png)

![2-({[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-N-(1-cyanocyclopentyl)propanamide](/img/structure/B2656777.png)

![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)

![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)